molecular formula C8H7F3N2O4S B2661114 N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 156522-23-5

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2661114
CAS No.: 156522-23-5
M. Wt: 284.21
InChI Key: MSIOVNOVZUQYED-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide is an organic compound with the molecular formula C8H7F3N2O4S It is characterized by the presence of a nitro group, a trifluoromethyl group, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the nitration of 4-(trifluoromethyl)aniline followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the trifluoromethyl group. The resulting nitro compound is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control is common in industrial settings to optimize the reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-amino-4-(trifluoromethyl)phenylmethanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methanesulfonic acid derivatives.

Scientific Research Applications

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methanesulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methanesulfonamide group provides additional sites for interaction with biological targets .

Properties

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O4S/c1-18(16,17)12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIOVNOVZUQYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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